4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(24(12-15-29-16-13-24)21-9-5-2-6-10-21)25-14-11-19-17-26-22(27-18-19)20-7-3-1-4-8-20/h1-10,17-18H,11-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORSVIGNFTXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the phenyl groups, and the construction of the tetrahydro-2H-pyran-4-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide as an anticancer agent . Its structural analogs have been shown to induce apoptosis in cancer cells. For instance, derivatives within the same chemical class have demonstrated significant inhibition of tumor growth in xenograft models, showcasing the compound's potential in cancer therapy .
Inhibition of Mutant Isocitrate Dehydrogenase (IDH)
The compound has been investigated for its ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers, particularly gliomas. Inhibitors targeting IDH can halt the production of oncometabolites like 2-hydroxyglutarate, thus reversing metabolic alterations in cancer cells . This mechanism positions the compound as a candidate for further development in targeted cancer therapies.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By modulating COX activity, these compounds can reduce inflammation associated with chronic diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Derivatives
The pyrimidine ring is a common scaffold in pharmaceuticals. Key structural analogs include:
Key Observations :
- Substituent Effects : The target compound’s ethyl-oxane carboxamide group may enhance solubility compared to methyl esters () or amine linkers. Conversely, halogenated or methoxy-substituted analogs () demonstrate improved antimicrobial potency due to electron-withdrawing/donating effects .
Heterocyclic Compounds with Aromatic Substitutents
Compounds with imidazole cores () share functional similarities, though their biological activities differ due to distinct heterocyclic systems:
Key Observations :
- Heterocycle Impact : Pyrimidines (e.g., target compound) mimic nucleic acid bases, favoring interactions with DNA/RNA targets, whereas imidazoles may target metalloenzymes or heme-containing proteins .
- Substituent Diversity : Halogenated phenyl groups (e.g., 4-chlorophenyl in ) enhance lipophilicity and membrane permeability compared to the target’s unsubstituted phenyl groups .
Physicochemical and Structural Analysis
Crystallographic and Conformational Features
- Dihedral Angles : In pyrimidine derivatives (), phenyl substituents exhibit dihedral angles of 5.2–12.8° relative to the pyrimidine ring, optimizing π-π stacking. The target compound’s oxane carboxamide may introduce larger torsional strain, affecting crystal packing .
- Hydrogen Bonding : Unlike N-(2-fluorophenyl) analogs (), which utilize C–H⋯O bonds for stability, the target’s oxane oxygen and carboxamide NH groups could form stronger hydrogen bonds, improving solubility .
Biological Activity
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound can be structurally characterized as follows:
- Molecular Formula : C22H24N4O2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2, similar to other compounds in its class .
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| 1k | DLD-1 | 270 | Apoptosis induction via caspase activation |
| 1k | HCT116 | 229 | DNA fragmentation and PARP cleavage |
These findings suggest that the compound has the potential for development as an anticancer agent, particularly against colorectal cancer .
Neurological Effects
The compound's structural analogs have shown promise in neurological studies, suggesting neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress. Studies indicate that compounds with similar scaffolds can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases .
Case Studies
- Colorectal Cancer Model : In a mouse xenograft model, treatment with a related compound resulted in a 63% reduction in tumor growth at a dosage of 50 mg/kg, highlighting its potential efficacy in vivo .
- Neuroprotection : Research on similar compounds has indicated that they can significantly reduce neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and pyrimidine groups influence the compound's potency and selectivity. Key observations include:
- Substitution on the Phenyl Ring : Introduction of electron-withdrawing groups enhances potency.
- Pyrimidine Modifications : Alterations in the pyrimidine moiety affect binding affinity to target proteins involved in apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via condensation reactions (e.g., using 2-phenylpyrimidin-5-ethylamine as a precursor).
- Step 2 : Coupling with oxane-4-carboxamide derivatives under basic conditions (e.g., sodium hydride in DMF at 60–80°C).
- Critical Parameters : Solvent polarity (DMF or dichloromethane), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly impact yield and purity .
Q. How can structural integrity and purity of the compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of key protons (e.g., oxane ring protons at δ 3.5–4.5 ppm and pyrimidine aromatic protons at δ 7.8–8.5 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~470).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.
- Solubility Profiling : Determine logP values using shake-flask methods to guide formulation studies .
Advanced Research Questions
Q. How can conflicting crystallographic data for similar pyrimidine-carboxamide derivatives be resolved?
- Methodological Answer :
- X-ray Refinement : Use SHELX programs (e.g., SHELXL) to resolve disorder in pyrimidine rings or oxane substituents.
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯O bonds) that stabilize conformation, as seen in structurally analogous compounds .
- Twinned Data Handling : Apply twin refinement protocols in SHELXL for high-symmetry space groups, which are common in pyrimidine derivatives .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) on activity using descriptors like logP and polar surface area .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
- Prodrug Design : Introduce acetyl or PEG groups to enhance bioavailability, as demonstrated in related carboxamide derivatives .
- Dose-Response Reassessment : Adjust dosing regimens in animal models based on pharmacokinetic parameters (e.g., half-life, Cmax) .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodological Answer :
- Flow Chemistry : Optimize continuous-flow reactors to maintain temperature control and reduce side reactions.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps, which improve efficiency in heterocyclic systems.
- Purification Protocols : Use preparative HPLC with gradient elution (ACN/H2O + 0.1% TFA) to isolate pure batches .
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar compounds show variability in aromatic proton splitting patterns?
- Methodological Answer :
- Conformational Flexibility : Rotameric states of the oxane ring or ethyl linker can alter coupling constants.
- Solvent Effects : Use deuterated DMSO or CDCl3 to standardize conditions, as polarity shifts proton chemical shifts.
- Dynamic Exchange : Perform variable-temperature NMR (VT-NMR) to detect slow exchange processes (e.g., hindered rotation) .
Q. How to reconcile conflicting IC50 values reported for analogous pyrimidine-carboxamides?
- Methodological Answer :
- Assay Standardization : Normalize data against reference inhibitors (e.g., staurosporine for kinase assays).
- Buffer Composition : Control pH and ionic strength, which affect ligand-protein interactions.
- Statistical Validation : Apply ANOVA to identify batch-to-batch variability or outliers in triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
